cis-1-Boc-4-methylamino-3-hydroxypiperidine
Overview
Description
Molecular Structure Analysis
The molecular structure of “cis-1-Boc-4-methylamino-3-hydroxypiperidine” is represented by the formula C11H22N2O3. The molecular weight of the compound is 230.3 g/mol.Physical And Chemical Properties Analysis
The physical form of “cis-1-Boc-4-methylamino-3-hydroxypiperidine” is not specified in the web search results. The compound has a molecular weight of 230.3 g/mol.Scientific Research Applications
Synthesis and Derivatives
Facile Synthesis of Enantiopure Derivatives : Research has demonstrated methods for the facile synthesis of enantiopure trans- and cis-3-hydroxypiperidine derivatives, including those with the N-Boc-piperidinyl structure. These methods involve Rh-catalyzed cyclohydrocarbonylation and have been analyzed using X-ray crystallographic analysis (Chiou, Lin, & Liang, 2010).
Production of cis-3-Dimethylaminomethyl-4-hydroxypiperidines : Another study explored the reduction of cis-3-cyano-4-hydroxypiperidines to produce cis-3-aminomethyl-4-hydroxypiperidines, which were subsequently converted into cis-3-dimethylaminomethyl-4-hydroxypiperidines. This process involved methylation using formaldehyde and formic acid (Golovin et al., 1978).
Synthesis of Orthogonally Protected cis-4-Aminopipecolic Acid : Research has also been conducted on the synthesis of orthogonally Nα/Nγ-protected cis-4-aminopipecolic acid, starting from methyl cis-4-hydroxypiperidine-2-carboxylate. This involved various methods including C-4 inversion techniques (Szatmári, Kiss, & Fülöp, 2006).
Synthesis of cis-N-Benzyl-3-methylamino-4-methylpiperidine : A scaleable route for the production of cis-N-Benzyl-3-methylamino-4-methylpiperidine, involving hydroboration of tetrahydropyridine followed by oxidation and reductive amination, was developed for large-scale production (Ripin et al., 2003).
Stereochemistry and Conformational Studies
Stereochemistry in Catalytic Reduction : Research has revealed that catalytic reduction of certain tetrahydropyridines results in stereospecific production of cis-3-methyl-4-phenylpiperidines, highlighting the role of stereochemistry in these reactions (Mcerlane & Casy, 1972).
Influence on Stereocontrol in Reactions : Studies have also looked into the influence of hydroxylamine conformation on stereocontrol in Pd-catalyzed isoxazolidine-forming reactions, showing significant implications for the synthesis of complex organic compounds (Lemen et al., 2009).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (3S,4R)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-8(12-4)9(14)7-13/h8-9,12,14H,5-7H2,1-4H3/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTNDELWOIWDMK-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1-Boc-4-methylamino-3-hydroxypiperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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